molecular formula C34H50O6 B14260962 4-{[3,4-Bis(decyloxy)benzoyl]oxy}benzoic acid CAS No. 180678-39-1

4-{[3,4-Bis(decyloxy)benzoyl]oxy}benzoic acid

Cat. No.: B14260962
CAS No.: 180678-39-1
M. Wt: 554.8 g/mol
InChI Key: WLWNVHAJLFCOEN-UHFFFAOYSA-N
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Description

4-{[3,4-Bis(decyloxy)benzoyl]oxy}benzoic acid is a complex organic compound known for its unique structural properties. It is a derivative of benzoic acid, featuring two decyloxy groups attached to a benzoyl moiety, which is further linked to a benzoic acid core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3,4-Bis(decyloxy)benzoyl]oxy}benzoic acid typically involves multiple steps, starting with the preparation of the decyloxybenzoyl intermediate. One common method involves the hydrosilylation reaction, where a vinyl-terminated monomer and divinyl-terminated cross-linkers are grafted onto a polysiloxane backbone in the presence of a platinum catalyst . Another approach is acrylate polymerization, where both the monomer and cross-linker contain terminal acrylate functional groups, leading to the formation of the elastomer via free radical polymerization .

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic routes, optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-{[3,4-Bis(decyloxy)benzoyl]oxy}benzoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used under acidic conditions for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as halogens or nitro groups, onto the benzene rings.

Scientific Research Applications

4-{[3,4-Bis(decyloxy)benzoyl]oxy}benzoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[3,4-Bis(decyloxy)benzoyl]oxy}benzoic acid involves its interaction with molecular targets through its benzoyl and decyloxy groups. These interactions can influence the orientation and alignment of liquid crystal molecules, leading to changes in the material’s optical and mechanical properties. The compound’s ability to form hydrogen bonds and π-π interactions plays a crucial role in its functionality.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[3,4-Bis(decyloxy)benzoyl]oxy}benzoic acid stands out due to its dual decyloxy substitution, which imparts unique liquid crystalline properties and enhances its potential for creating advanced materials. Its structural complexity allows for more versatile applications compared to simpler analogs.

Properties

CAS No.

180678-39-1

Molecular Formula

C34H50O6

Molecular Weight

554.8 g/mol

IUPAC Name

4-(3,4-didecoxybenzoyl)oxybenzoic acid

InChI

InChI=1S/C34H50O6/c1-3-5-7-9-11-13-15-17-25-38-31-24-21-29(34(37)40-30-22-19-28(20-23-30)33(35)36)27-32(31)39-26-18-16-14-12-10-8-6-4-2/h19-24,27H,3-18,25-26H2,1-2H3,(H,35,36)

InChI Key

WLWNVHAJLFCOEN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC1=C(C=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)O)OCCCCCCCCCC

Origin of Product

United States

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